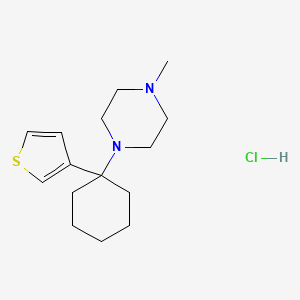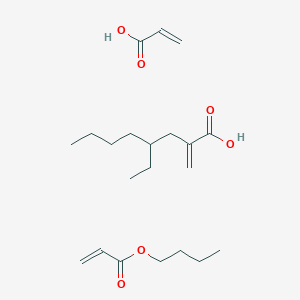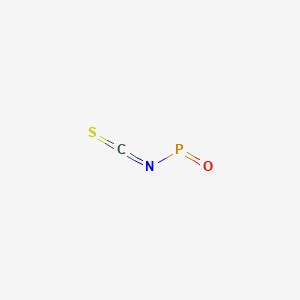
Phosphorosoimino(sulfanylidene)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorosoimino(sulfanylidene)methane is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms bonded to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorosoimino(sulfanylidene)methane can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, such as air oxygen, to form the desired compound. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of cost-effective and scalable processes is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorosoimino(sulfanylidene)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The sulfur and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, thiols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Phosphorosoimino(sulfanylidene)methane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable intermediate in various chemical transformations.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: this compound and its derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them promising leads in drug discovery.
Mécanisme D'action
The mechanism of action of phosphorosoimino(sulfanylidene)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorosoimino(sulfanylidene)methane is similar to other sulfur-nitrogen bond-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar reactivity and applications in various fields .
Uniqueness
What sets this compound apart is its unique combination of sulfur and nitrogen atoms bonded to a central carbon atom. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
24389-20-6 |
|---|---|
Formule moléculaire |
CNOPS |
Poids moléculaire |
105.06 g/mol |
Nom IUPAC |
phosphorosoimino(sulfanylidene)methane |
InChI |
InChI=1S/CNOPS/c3-4-2-1-5 |
Clé InChI |
SZWFGQJSXDSTCF-UHFFFAOYSA-N |
SMILES canonique |
C(=NP=O)=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


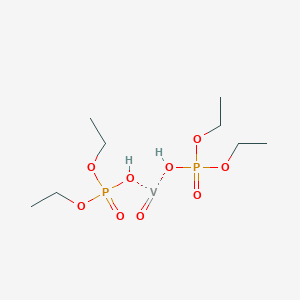

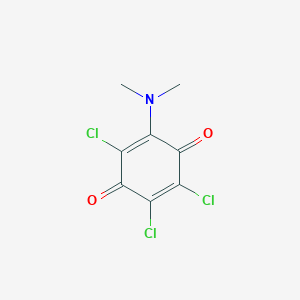
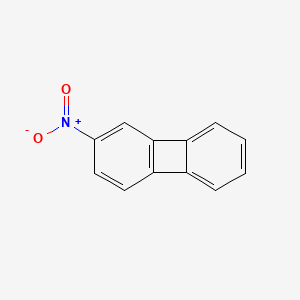

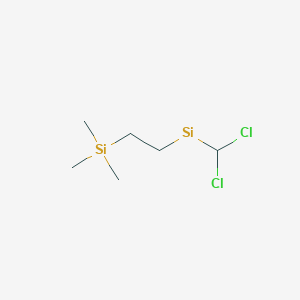

![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

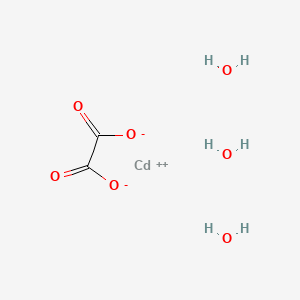
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)

